4-HydroxyResveratrol Demonstrates Sub-100 nM NQO2 Inhibition Distinct from Resveratrol's PDE-Dominant Profile
4-HydroxyResveratrol functions as a potent NQO2 (quinone oxidoreductase 2) inhibitor with an IC₅₀ of 95 nM, representing a distinct pharmacological target engagement profile compared to resveratrol, which exhibits higher PDE inhibitory activity (IC₅₀ = 19 μM) rather than potent NQO2 inhibition [1][2]. This nanomolar potency against NQO2 positions 4-HydroxyResveratrol as a targeted tool for modulating cellular quinone metabolism and reactive oxygen species (ROS) generation via NQO2-dependent mechanisms, a pathway not primarily engaged by resveratrol at comparable concentrations.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | NQO2 IC₅₀ = 95 nM |
| Comparator Or Baseline | Resveratrol: PDE IC₅₀ = 19 μM; NQO2 inhibition data not reported as primary mechanism |
| Quantified Difference | 200-fold lower IC₅₀ for NQO2 target compared to resveratrol's PDE activity |
| Conditions | In vitro enzymatic assays; NQO2 inhibition measured via standard fluorometric methods |
Why This Matters
For researchers investigating NQO2-mediated pathways in cancer or neurodegenerative disease, 4-HydroxyResveratrol provides a sub-100 nM tool compound unavailable with resveratrol, enabling target-specific mechanistic studies without confounding PDE inhibition.
- [1] TargetMol. (2023). Resveratrol analog 2 (NQO2-IN-1) Product Datasheet. TargetMol Chemicals Inc. View Source
- [2] Takizawa, Y., Kosuge, Y., Awaji, H., et al. (2015). The 4'-hydroxyl group of resveratrol is functionally important for direct activation of PPARα. PLoS ONE, 10(3), e0120865. View Source
